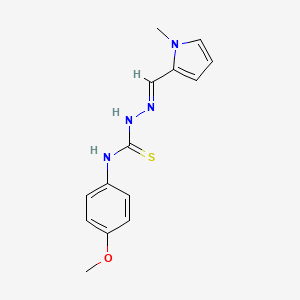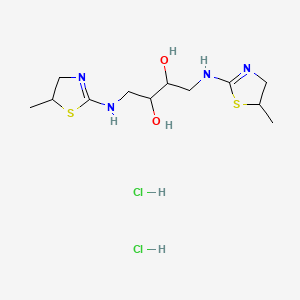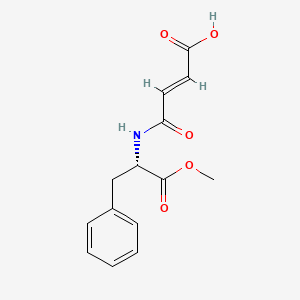
Methyl N-fumarylphenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl N-fumarylphenylalaninate typically involves the reaction of phenylalanine with fumaryl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl N-fumarylphenylalaninate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-fumarylphenylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl N-fumarylphenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, altering their conformation and function .
Comparison with Similar Compounds
Methyl N-fumarylphenylalaninate can be compared with other phenylalanine derivatives, such as methyl L-phenylalaninate and fluorinated phenylalanines . While these compounds share a common phenylalanine backbone, this compound is unique due to the presence of the fumaryl group, which imparts distinct chemical and biological properties . Similar compounds include:
Methyl L-phenylalaninate: A simpler derivative without the fumaryl group, used in various chemical and biological studies.
Fluorinated phenylalanines: These compounds have fluorine atoms attached to the phenylalanine backbone, enhancing their stability and biological activity.
Properties
CAS No. |
105469-66-7 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |
InChI Key |
INPNITFMOVYAHI-AEZGRPFRSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


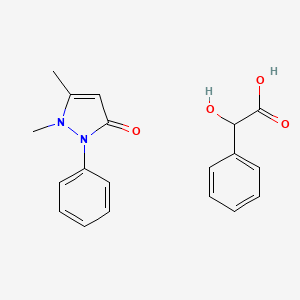
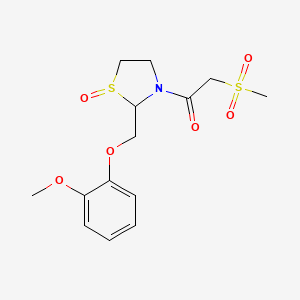

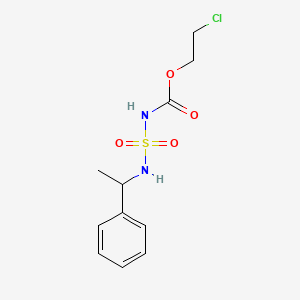
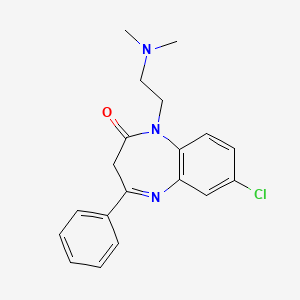
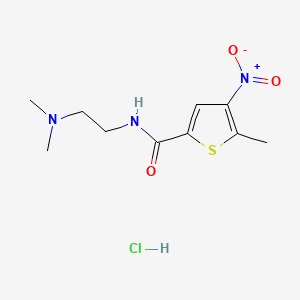
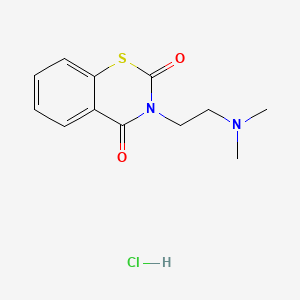
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
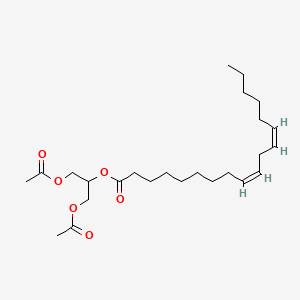
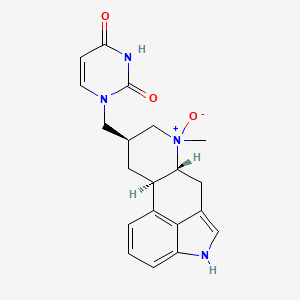
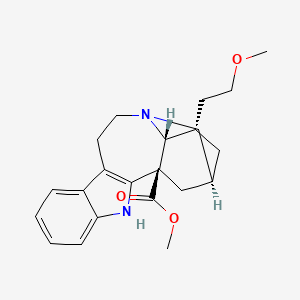
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
